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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxybenzamide

Cat. No.: B065572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Fluoro-6-hydroxybenzamide, a valuable building block in medicinal chemistry. Due to

the limited availability of experimental spectra in the public domain, this guide leverages

predictive algorithms to offer insights into the compound's characteristic spectral features.

Detailed, generalized experimental protocols for acquiring such data are also provided to aid

researchers in their laboratory work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Fluoro-6-
hydroxybenzamide. These predictions are generated using established computational models

and provide a foundational dataset for compound identification and characterization.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.25 t 1H H-4

~6.80 d 1H H-3

~6.70 d 1H H-5

~8.50 s (broad) 1H -OH

~6.00 s (broad) 2H -NH₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm) Assignment

~168 C=O

~158 (d, ¹JCF ≈ 245 Hz) C-2

~155 C-6

~132 C-4

~115 (d, ²JCF ≈ 20 Hz) C-1

~112 (d, ²JCF ≈ 15 Hz) C-5

~108 (d, ³JCF ≈ 5 Hz) C-3

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad O-H Stretch (Phenolic)

3350 - 3150 Medium, Broad N-H Stretch (Amide)

~1650 Strong C=O Stretch (Amide I)

~1600 Medium N-H Bend (Amide II)

1600, 1480 Medium C=C Stretch (Aromatic)

~1250 Strong C-O Stretch (Phenolic)

~1200 Strong C-F Stretch

Predicted Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Proposed Fragment

155 High [M]⁺˙ (Molecular Ion)

139 Medium [M - NH₂]⁺

138 Medium [M - OH]⁺

111 High [M - C(O)NH₂]⁺

83 Medium [C₅H₄F]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data outlined above.

Researchers should adapt these methods based on the specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-6-hydroxybenzamide in approximately

0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding a small amount of 2-Fluoro-6-
hydroxybenzamide with dry potassium bromide. Alternatively, for an Attenuated Total

Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR

crystal.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Collect the sample spectrum.

Typical parameters: 4-8 cm⁻¹ resolution, 16-32 scans, data range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b065572?utm_src=pdf-body
https://www.benchchem.com/product/b065572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-Fluoro-6-hydroxybenzamide in a

suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Acquire data in full scan mode over a mass range of m/z 50-300.

Typical EI parameters: electron energy of 70 eV.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 2-Fluoro-6-hydroxybenzamide.
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Caption: A workflow diagram for the synthesis, purification, and spectroscopic analysis of 2-
Fluoro-6-hydroxybenzamide.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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